N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Description
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Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-2-9(6-15-3-1)7-16-14-17-10-4-11-12(19-8-18-11)5-13(10)20-14/h1-6H,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVYBCACWWGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a compound of significant interest due to its complex structure and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a unique arrangement that includes a benzothiazole core linked to a dioxolo moiety and a pyridinylmethyl group. The synthesis generally involves multi-step reactions starting from simpler precursors:
- Formation of Dioxolo-Benzothiazolyl Moiety : Cyclization under acidic or basic conditions.
- Introduction of Phenoxy Group : Achieved via nucleophilic substitution.
- Attachment of Pyridinylmethyl Group : Typically through nucleophilic substitution or addition reactions.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit various biological activities, including antimicrobial effects. A study evaluating several substituted benzothiazoles showed that compounds with similar structures displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound this compound has been noted for its potential in this area, although specific data on its activity remains limited.
Anticancer Activity
Recent evaluations have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated promising activity against various cancer cell lines. In particular, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .
The following table summarizes findings from studies on related compounds:
| Compound Name | Target Cell Line | Mechanism | Activity |
|---|---|---|---|
| 8j | U937 | Procaspase-3 activation | 99% compared to control |
| 8k | MCF-7 | Induction of apoptosis | 92.1% activation |
These findings suggest that the presence of specific functional groups within the benzothiazole framework is crucial for enhancing anticancer activity.
The proposed mechanism for the biological activity of this compound involves interaction with molecular targets such as proteins or enzymes that regulate cell signaling pathways. This interaction may modulate activities leading to altered gene expression and cellular responses .
Comparative Analysis with Similar Compounds
Comparative studies have shown that compounds with similar benzothiazole structures exhibit varying degrees of biological activity based on their substituents:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-[3-(dimethylamino)propyl]-N-(benzothiazol) | Moderate antibacterial | Contains dimethylamino group |
| 8j | Strong anticancer | High procaspase activation |
| 8k | Strong anticancer | Notable selectivity |
The unique combination of functional groups in this compound may offer distinct advantages in targeting multiple pathways compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
